molecular formula C4H7IO2 B151813 4-iodobutanoic Acid CAS No. 7425-27-6

4-iodobutanoic Acid

Cat. No.: B151813
CAS No.: 7425-27-6
M. Wt: 214 g/mol
InChI Key: HALXOXQZONRCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

4-iodobutanoic Acid can be synthesized through several synthetic routes. One common method involves the iodination of butyric acid. The reaction typically requires the presence of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction proceeds as follows:

CH3CH2CH2COOH+I2+H2O2ICH2CH2CH2COOH+H2O\text{CH}_3\text{CH}_2\text{CH}_2\text{COOH} + \text{I}_2 + \text{H}_2\text{O}_2 \rightarrow \text{I}\text{CH}_2\text{CH}_2\text{CH}_2\text{COOH} + \text{H}_2\text{O} CH3​CH2​CH2​COOH+I2​+H2​O2​→ICH2​CH2​CH2​COOH+H2​O

Industrial production methods may involve similar iodination reactions but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Properties

IUPAC Name

4-iodobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALXOXQZONRCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391729
Record name 4-Iodobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7425-27-6
Record name 4-Iodobutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Iodobutanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6957EDP9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-iodobutanoic Acid
Reactant of Route 2
Reactant of Route 2
4-iodobutanoic Acid
Reactant of Route 3
Reactant of Route 3
4-iodobutanoic Acid
Reactant of Route 4
Reactant of Route 4
4-iodobutanoic Acid
Reactant of Route 5
4-iodobutanoic Acid
Reactant of Route 6
4-iodobutanoic Acid
Customer
Q & A

Q1: Can 4-iodobutanoic acid be synthesized from a cyclic starting material?

A1: Yes, this compound can be synthesized from γ-butyrolactone using a system of dried Dowex H+ and NaI. [] This green chemistry approach offers an effective way to produce this valuable building block from a readily available cyclic ether.

Q2: How does the reactivity of γ-butyrolactone with hydriodic acid differ from that of β-butyrolactone?

A2: Interestingly, both γ-butyrolactone and β-butyrolactone react with hydriodic acid, but they yield different products. γ-Butyrolactone reacts with hydriodic acid to form this compound. [] In contrast, β-butyrolactone reacts with hydriodic acid to produce 3-iodobutanoic acid. This difference in regioselectivity highlights the impact of ring size on the reactivity of lactones with hydriodic acid. []

Q3: Can this compound be used as a building block for more complex molecules?

A3: Yes, the iodine atom in this compound offers a versatile handle for further chemical transformations. For instance, it can undergo a thioalkylation reaction with a protected cysteine derivative. This strategy was employed in the synthesis of L-cystathionine, a key non-protein amino acid. [] This example demonstrates the utility of this compound as a valuable building block in organic synthesis, particularly for creating molecules with biological relevance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.